molecular formula C11H20N2O3 B2981975 N-(pyrrolidin-1-ylcarbonyl)isoleucine CAS No. 1526903-17-2

N-(pyrrolidin-1-ylcarbonyl)isoleucine

Cat. No.: B2981975
CAS No.: 1526903-17-2
M. Wt: 228.292
InChI Key: KTOQGKOUGRAJPY-UHFFFAOYSA-N
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Description

N-(pyrrolidin-1-ylcarbonyl)isoleucine is a compound that features a pyrrolidine ring attached to an isoleucine amino acid. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. Isoleucine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-1-ylcarbonyl)isoleucine typically involves the coupling of pyrrolidine with isoleucine. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of isoleucine and the amine group of pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-1-ylcarbonyl)isoleucine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

    Oxidation: Pyrrolidone derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

N-(pyrrolidin-1-ylcarbonyl)isoleucine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-1-ylcarbonyl)isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target protein. This interaction can lead to the inhibition or activation of enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrrolidin-1-ylcarbonyl)valine
  • N-(pyrrolidin-1-ylcarbonyl)leucine
  • N-(pyrrolidin-1-ylcarbonyl)phenylalanine

Uniqueness

N-(pyrrolidin-1-ylcarbonyl)isoleucine is unique due to the presence of the isoleucine side chain, which can influence its binding affinity and specificity towards certain molecular targets. The branched-chain structure of isoleucine can also affect the compound’s solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-8(2)9(10(14)15)12-11(16)13-6-4-5-7-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQGKOUGRAJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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